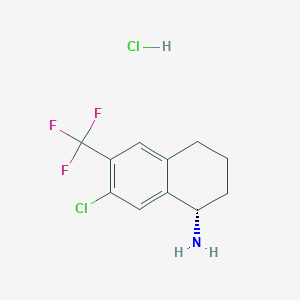
(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable naphthalene derivative, followed by chlorination and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated naphthalene derivatives and amine-containing naphthalenes. Examples include:
- 7-Chloro-6-(trifluoromethyl)naphthalene-1-amine
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine .
Uniqueness
What sets (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride apart is its specific stereochemistry and the presence of both chloro and trifluoromethyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H12Cl2F3N |
|---|---|
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
(1S)-7-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClF3N.ClH/c12-9-5-7-6(2-1-3-10(7)16)4-8(9)11(13,14)15;/h4-5,10H,1-3,16H2;1H/t10-;/m0./s1 |
Clave InChI |
JXNFFDOXWBUMQG-PPHPATTJSA-N |
SMILES isomérico |
C1C[C@@H](C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N.Cl |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


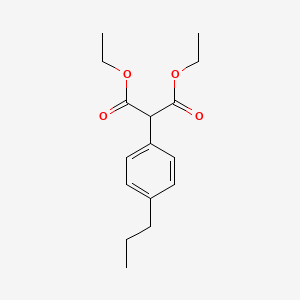
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
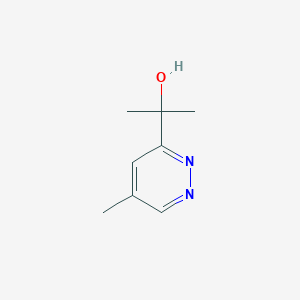

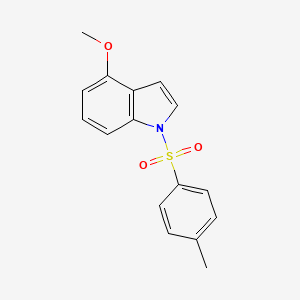
![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)
![[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)
![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)


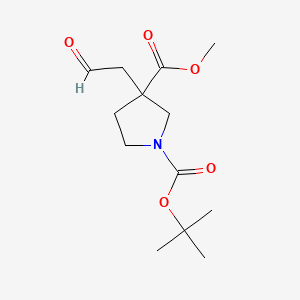
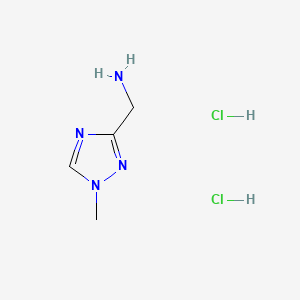
![1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)

